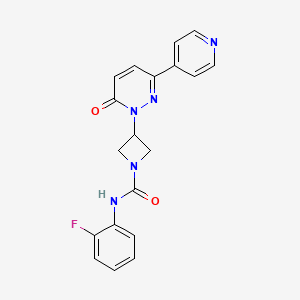
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Mécanisme D'action
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide selectively targets mutant forms of EGFR, specifically the T790M mutation, which is responsible for acquired resistance to first-generation EGFR TKIs. It irreversibly binds to the ATP-binding pocket of the EGFR kinase domain, leading to inhibition of downstream signaling pathways and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells in vitro and in vivo. It has also been shown to have a favorable safety profile in clinical trials, with fewer adverse effects compared to first-generation EGFR TKIs. However, it can cause some side effects such as diarrhea, rash, and nausea.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has several advantages for lab experiments, including its high selectivity for mutant EGFR, its irreversible binding to the ATP-binding pocket, and its ability to induce apoptosis in cancer cells. However, its irreversible binding can also be a limitation, as it may lead to the development of resistance over time.
Orientations Futures
There are several future directions for the research and development of N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide. One potential direction is the investigation of its use in combination with other drugs, such as immune checkpoint inhibitors and chemotherapy. Another direction is the exploration of its efficacy in other types of cancer that harbor EGFR mutations. Additionally, further studies are needed to better understand the mechanisms of resistance to N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide and to develop strategies to overcome it.
Méthodes De Synthèse
The synthesis of N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide involves the reaction of 3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent. The resulting intermediate is then subjected to further reactions to produce the final product.
Applications De Recherche Scientifique
N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. In addition, N-(2-Fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide has also been studied in combination with other drugs such as immune checkpoint inhibitors and chemotherapy.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c20-15-3-1-2-4-17(15)22-19(27)24-11-14(12-24)25-18(26)6-5-16(23-25)13-7-9-21-10-8-13/h1-10,14H,11-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUALUUEXMUJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2933705.png)
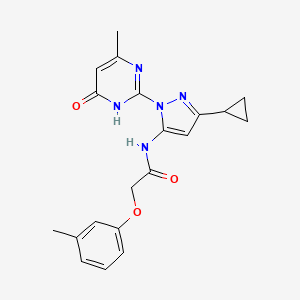
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2933708.png)
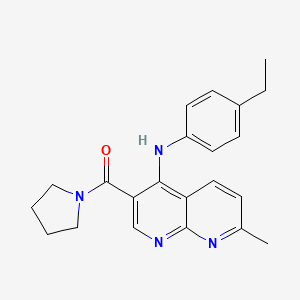
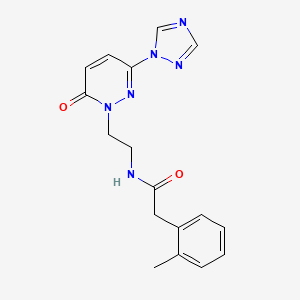
![6-(4-Chlorophenyl)-2-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2933713.png)
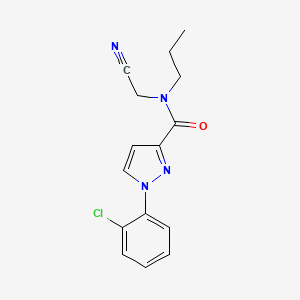

![Ethyl 4-[(4-amino-3-pyridin-2-ylisothiazol-5-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2933719.png)
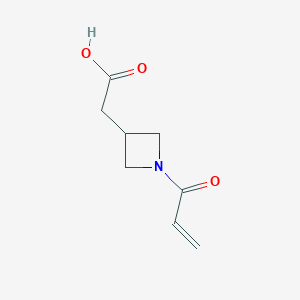
![1-[(4-Isothiocyanatophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2933724.png)
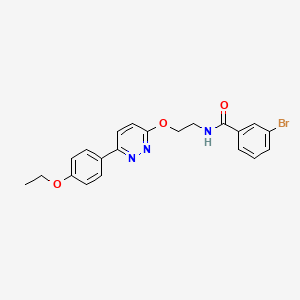
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2933726.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2933727.png)